N-Boc-7-azidoheptan-1-amine
Description
Role of Azide (B81097) Functionality in Bioorthogonal Chemistry and Conjugation Methodologies
The azide group is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The azide group is small, metabolically stable, and essentially absent from biological systems, making it an ideal "chemical handle" for selectively labeling biomolecules. wikipedia.orgmdpi.com
The azide's reactivity is harnessed through several highly specific ligation reactions:
Staudinger Ligation: This reaction occurs between an azide and a phosphine, typically a triarylphosphine, to form a stable amide bond. thermofisher.comnih.gov The reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for modifying proteins and other biomolecules in a biological context. sigmaaldrich.comrsc.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction involves the copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne to form a stable triazole ring. organic-chemistry.orgnih.gov CuAAC is known for its high efficiency, broad functional group tolerance, and simple reaction conditions. organic-chemistry.orgrsc.org However, the potential toxicity of the copper catalyst can be a limitation for in vivo applications. wikipedia.orgnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity issues associated with CuAAC, strain-promoted azide-alkyne cycloaddition was developed. magtech.com.cn This reaction utilizes a strained cyclooctyne (B158145) that reacts readily with an azide without the need for a metal catalyst. acs.orgnih.gov The release of ring strain provides the driving force for the reaction, which is fast and efficient under physiological conditions. magtech.com.cnnih.gov
These azide-based conjugation methodologies have become indispensable tools for a variety of applications, including protein labeling, glycan imaging, and drug targeting. mdpi.compnas.orgnih.govresearchgate.net
Contextualizing N-Boc-7-azidoheptan-1-amine as a Versatile Synthetic Scaffold
This compound serves as a heterobifunctional linker, a molecule with two different reactive groups that can connect two distinct molecular entities. bldpharm.comscbt.com The seven-carbon aliphatic chain provides a flexible spacer between the two functional ends. enamine.net
The versatility of this scaffold lies in the ability to selectively deprotect the Boc-amine and react it with a molecule of interest, and then use the azide for a subsequent conjugation reaction, or vice versa. For instance, the free amine (after Boc removal) can be acylated or alkylated, while the azide can be used in a click chemistry reaction to attach the linker to another molecule containing an alkyne. nih.gov This allows for the modular construction of complex molecules, such as antibody-drug conjugates or targeted imaging agents. nih.govhighforceresearch.com
The properties of this compound are summarized in the table below:
| Property | Value |
| Chemical Formula | C12H24N4O2 |
| CAS Number | 2169432-73-7 chemsrc.combldpharm.com |
| Molecular Weight | 256.34 g/mol |
| Appearance | Varies (often a colorless to pale yellow oil or solid) |
| Solubility | Soluble in many organic solvents (e.g., dichloromethane (B109758), methanol) |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(7-azidoheptyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O2/c1-12(2,3)18-11(17)14-9-7-5-4-6-8-10-15-16-13/h4-10H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJQRBMGJHRJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of N Boc 7 Azidoheptan 1 Amine
Reactions Involving the Azide (B81097) Group
The azide moiety is an energy-rich functional group that undergoes a variety of highly specific and efficient reactions. Its application in bioconjugation, materials science, and synthetic chemistry is extensive due to its bioorthogonal nature—meaning it does not typically react with biological functional groups.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Boc-7-azidoheptan-1-amine
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, enabling the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne. This reaction is widely used to link molecules together with high efficiency and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. For a molecule like this compound, this reaction provides a robust method for conjugation to alkyne-modified substrates. The general reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide array of functional groups. nih.gov
The kinetics of the CuAAC reaction are a critical aspect of its practical application. While specific kinetic studies on this compound are not extensively detailed in the literature, the general principles apply. The reaction rate is significantly influenced by factors such as the concentration of reactants, the copper(I) catalyst, the choice of ligands, and the solvent system.
Research has shown that the reaction can be second-order with respect to the copper(I) catalyst, suggesting that a dinuclear copper intermediate is involved in the catalytic cycle. Optimization strategies often focus on maintaining a sufficient concentration of the active Cu(I) species, typically generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. The use of a fluorogenic or colorimetric assay can be highly beneficial for optimizing reaction conditions in specific applications.
Key Optimization Parameters for CuAAC Reactions:
| Parameter | Influence on Reaction | Typical Conditions |
| Copper Source | Provides the catalytic Cu(I) species. | CuSO₄/Sodium Ascorbate, CuI, (CH₃CN)₄CuPF₆ |
| Ligand | Accelerates the reaction and stabilizes the Cu(I) state. | TBTA, THPTA, Bathophenanthroline |
| Solvent | Affects solubility and reaction rate. | t-BuOH/H₂O, DMSO, DMF, THF |
| Temperature | Rate increases with temperature, but is often run at room temp. | Room Temperature to 50°C |
| pH | Influences catalyst stability and reactant solubility. | Typically neutral to slightly basic (pH 7-8) |
The choice of ligand and copper source profoundly impacts the efficiency and success of the CuAAC reaction. Ligands are crucial for stabilizing the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to Cu(II), and increasing its solubility.
Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogue Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are among the most effective ligands, significantly accelerating the reaction. nih.gov The nature of the copper source is also vital. While copper(I) salts like CuI can be used directly, the most common method involves the in situ reduction of copper(II) sulfate (B86663) with sodium ascorbate. This approach is experimentally convenient but can generate reactive oxygen species, which may be detrimental to sensitive substrates, particularly in bioconjugation. The ligand-to-copper ratio is a key parameter to control, with a ratio of 5:1 often recommended to mitigate oxidative side reactions.
Influence of Common Ligands on CuAAC:
| Ligand | Key Features | Typical Application |
| TBTA | High catalytic activity, stabilizes Cu(I). | General organic synthesis. |
| THPTA | Water-soluble, accelerates reaction, protects biomolecules. | Bioconjugation in aqueous media. |
| Bathophenanthroline | Forms highly active catalyst, but can be oxygen-sensitive. | Bioconjugation, often requiring anaerobic conditions. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Click Chemistry Applications
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction proceeds without the need for a metal catalyst, relying instead on the high ring strain of a cyclooctyne (B158145) derivative to drive the cycloaddition with an azide. chempedia.info this compound is an ideal substrate for this type of metal-free conjugation.
The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. Derivatives such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctynes (DIFO) have been developed to enhance reaction kinetics. scispace.com These strained alkynes react rapidly and selectively with azides like this compound under physiological conditions, making SPAAC a powerful tool for in vivo chemistry and the labeling of biological molecules. scispace.com
Reduction of the Azide Functionality to Primary Amine
The azide group in this compound can be selectively reduced to a primary amine, yielding N-Boc-heptane-1,7-diamine. This transformation is a fundamental step in organic synthesis, as azides serve as stable and non-basic precursors to amines. A variety of methods are available for this reduction, with catalytic hydrogenation being one of the most common and cleanest. thieme-connect.de
Catalytic hydrogenation is a highly efficient method for the reduction of azides to primary amines. The reaction typically involves treating the azide with hydrogen gas in the presence of a transition metal catalyst. This method is clean, as the only byproduct is nitrogen gas (N₂).
For a substrate like this compound, the Boc protecting group is generally stable under neutral hydrogenation conditions, allowing for selective reduction of the azide. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. thieme-connect.deresearchgate.net Other catalysts, such as platinum(IV) oxide (PtO₂, Adams' catalyst) or Raney Nickel, can also be employed. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature under a hydrogen atmosphere.
Common Catalytic Systems for Azide Reduction:
| Catalyst System | Solvent | Conditions | Key Features |
| H₂, Pd/C | Methanol or Ethanol | Room Temperature, 1 atm H₂ | Highly efficient, clean, and chemoselective. researchgate.net |
| H₂, PtO₂ | Ethanol or Acetic Acid | Room Temperature, 1-3 atm H₂ | Very active catalyst, may require milder conditions. |
| H₂, Raney Ni | Ethanol | Room Temperature, H₂ pressure | Cost-effective, but can be pyrophoric. |
| Decaborane, Pd/C | Methanol | Room Temperature | Mild reducing system, chemoselective. researchgate.net |
This reduction unmasks a second primary amine, transforming the starting material into a valuable diamine building block, which can be used for the synthesis of polymers, polyamides, and other complex nitrogen-containing molecules.
Chemoselective Reductions of Azides in the Presence of Other Functional Groups
A key transformation of the azide group in this compound is its reduction to a primary amine. For this molecule, it is crucial that the reduction conditions are chemoselective, leaving the acid-labile N-Boc protecting group intact. Various methods have been developed for the selective reduction of azides in the presence of other sensitive functionalities.
One such method involves the use of a nickel boride catalyst, prepared in situ from nickel(II) chloride and sodium borohydride. organic-chemistry.org This system has been shown to facilitate the facile reduction of a wide range of organic azides. organic-chemistry.org An important feature of this protocol is its compatibility with a subsequent one-pot Boc-protection of the newly formed amine, which indicates that the N-Boc group is stable under the azide reduction conditions. organic-chemistry.org This compatibility makes it a suitable method for selectively reducing the azide in this compound without affecting the protected amine.
The general transformation is shown below: R-N₃ + H₂ [Catalyst] → R-NH₂
The challenge in the context of this compound is to perform this reduction without cleaving the Boc group. Therefore, methods that avoid strong acidic conditions are preferred. Catalytic hydrogenation is another common method, though the choice of catalyst and conditions must be carefully selected to avoid side reactions.
| Reduction Method | Reagents | Compatibility with N-Boc | Reference |
| Nickel Boride Reduction | NiCl₂, NaBH₄ | Compatible; allows for one-pot Boc-protection. | organic-chemistry.org |
| Catalytic Hydrogenation | H₂, Pd/C | Generally compatible, but acidic or basic additives should be avoided. | chemistrysteps.com |
| Staudinger Reaction | PPh₃, H₂O | Mild conditions, highly compatible with N-Boc group. |
Reactions Involving the N-Boc Protected Amine Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled circumstances. researchgate.netsemanticscholar.org
Deprotection Strategies for the N-Boc Group
The removal of the Boc group is a frequent and critical step in multi-step synthesis. acs.org This deprotection is most commonly achieved under acidic conditions, but thermal and other non-acidic methods are also available, providing orthogonality to other protecting groups. total-synthesis.comresearchgate.net
The most common method for N-Boc deprotection involves treatment with a strong acid. researchgate.net Reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and phosphoric acid are frequently employed. acs.orgtotal-synthesis.com The reaction is typically fast and occurs at room temperature. fishersci.co.uk
The mechanism of acid-catalyzed cleavage begins with the protonation of the carbonyl oxygen of the carbamate (B1207046). chemistrysteps.comtotal-synthesis.com This initial step is favored because the resulting positive charge is resonance-stabilized. chemistrysteps.com The protonated intermediate then fragments, eliminating a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.com The tert-butyl cation typically deprotonates to form gaseous isobutene, while the carbamic acid spontaneously decarboxylates to release carbon dioxide and the free amine. total-synthesis.com The use of anhydrous acidic conditions is common to effect this cleavage. organic-chemistry.org
| Acid Reagent | Typical Conditions | Notes | References |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (B109758) (DCM), 0°C to RT | Very common, efficient, but harsh. | total-synthesis.comreddit.com |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate, RT | Widely used, often as a solution in an organic solvent. | acs.orgfishersci.co.uk |
| Phosphoric Acid (H₃PO₄) | Aqueous solution in THF | Considered a milder, environmentally benign option. | organic-chemistry.orgacs.org |
| Lewis Acids (e.g., AlCl₃, CeCl₃) | Varies with reagent | Can provide alternative selectivity. | organic-chemistry.orgmdpi.com |
While acid-mediated cleavage is prevalent, certain substrates are sensitive to acidic conditions. In such cases, thermal deprotection offers a valuable alternative. reddit.com Thermal N-Boc deprotection can be carried out in the absence of an acid catalyst, often in a continuous flow reactor at elevated temperatures (e.g., 150°C - 250°C). acs.orgresearchgate.net Solvents like methanol, trifluoroethanol (TFE), or a dioxane-water mixture can be used. acs.orgreddit.com Microwave-assisted thermal deprotection can significantly accelerate the process. reddit.comresearchgate.net This method's efficiency can depend on the nature of the amine, with N-Boc groups on aryl amines being more labile than those on alkyl amines. acs.org
Other non-acidic methods provide further options for selective deprotection. For instance, trimethylsilyl (B98337) iodide (TMS-I) in dichloromethane can achieve deprotection under pH-neutral conditions. reddit.com
| Deprotection Method | Typical Conditions | Notes | References |
| Thermal (Continuous Flow) | 150-250°C in TFE or MeOH | Acid-free; allows for selective deprotection based on amine structure. | acs.orgresearchgate.netnih.gov |
| Thermal (Microwave) | ~150°C in Dioxane/Water | Rapid, acid-free deprotection. | reddit.com |
| Trimethylsilyl Iodide (TMS-I) | TMS-I in DCM | pH-neutral conditions, suitable for acid-sensitive substrates. | reddit.com |
Reactivity of the N-Boc Carbamic Nitrogen
Beyond its role as a protecting group, the N-Boc moiety can participate in specific chemical transformations. The carbamic nitrogen and the adjacent carbonyl group can be manipulated to form reactive intermediates.
Under certain conditions, N-Boc protected amines can serve as precursors to isocyanates. acs.org This transformation involves the activation of the Boc group followed by elimination. A practical one-pot method utilizes a combination of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate the isocyanate intermediate in situ. acs.orgrsc.orgnih.gov
The proposed mechanism for isocyanate formation can also proceed under strongly basic conditions. researchgate.net Deprotonation of the carbamate's -NH moiety, followed by the elimination of the sterically bulky and stable tert-butoxide (t-BuO⁻) leaving group, yields the isocyanate. researchgate.net
Once generated, this highly reactive isocyanate intermediate can be trapped by a variety of nucleophiles. For example, reaction with a primary or secondary amine yields a substituted urea (B33335). organic-chemistry.orgacs.org Alternatively, trapping with a Grignard reagent can be employed to produce amides. rsc.orgnih.gov This strategy effectively transforms the N-Boc protected amine into a different functional group in a single pot. acs.org
| Reagents for Isocyanate Generation | Trapping Nucleophile | Resulting Product | References |
| 2-Chloropyridine, Tf₂O | Amine (R₂NH) | Urea | acs.org |
| 2-Chloropyridine, Tf₂O | Grignard Reagent (RMgX) | Amide | rsc.orgnih.gov |
| Strong Base (e.g., n-BuLi) | Amine or Alcohol | Urea or Urethane (B1682113) | researchgate.net |
Formation of Urea and Urethane Derivatives
The chemical reactivity of this compound is significantly influenced by the presence of two distinct functional groups: the Boc-protected amine and the terminal azide. The primary amine, once deprotected from the tert-butyloxycarbonyl (Boc) group, readily participates in reactions to form urea and urethane linkages. While specific studies detailing these transformations for this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from the well-established chemistry of other N-Boc protected primary amines.
The formation of urea and urethane derivatives from a primary amine is a fundamental transformation in organic synthesis. These reactions typically proceed through the nucleophilic attack of the amine on an electrophilic carbonyl carbon.
Urea Formation
Unsymmetrical ureas can be synthesized by reacting the primary amine of deprotected 7-azidoheptan-1-amine with an isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate, forming a stable urea linkage.
A general reaction scheme for this process is as follows:
R-N=C=O + H₂N-(CH₂)₇-N₃ → R-NH-C(O)NH-(CH₂)₇-N₃
In this reaction, 'R' can be a variety of organic substituents, allowing for the synthesis of a diverse range of urea derivatives. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.
Alternatively, symmetrical ureas can be formed through various methods, often involving a phosgene (B1210022) equivalent to activate the amine. However, modern, safer methods are generally preferred. One such approach involves the reaction of the amine with a carbamate-forming reagent, followed by reaction with another equivalent of the same amine.
Urethane Formation
Urethane derivatives, also known as carbamates, are typically formed by the reaction of the primary amine with a chloroformate or a dicarbonate. When reacting with a chloroformate, the amine nitrogen attacks the carbonyl carbon, leading to the displacement of the chloride leaving group and the formation of the urethane bond.
A general reaction scheme is depicted below:
R-O-C(O)Cl + H₂N-(CH₂)₇-N₃ → R-O-C(O)NH-(CH₂)₇-N₃ + HCl
The 'R' group in the chloroformate can be varied, providing access to a wide array of urethane derivatives. These reactions are often performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
The table below summarizes the general transformations for the formation of urea and urethane derivatives from a primary amine, which is applicable to 7-azidoheptan-1-amine following the removal of the Boc protecting group.
| Derivative | Reagent | General Structure of Product |
| Urea | Isocyanate (R-NCO) | R-NH-C(O)NH-(CH₂)₇-N₃ |
| Urethane | Chloroformate (R-O-C(O)Cl) | R-O-C(O)NH-(CH₂)₇-N₃ |
It is important to note that for this compound, the Boc group must first be removed under acidic conditions to liberate the primary amine for these reactions. The azide functionality is generally stable under the conditions typically employed for urea and urethane formation, allowing for its retention for subsequent reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions (click chemistry).
N Boc 7 Azidoheptan 1 Amine As a Building Block in Advanced Molecular Construction
Scaffold for Bioconjugation and Chemical Biology Probes
The distinct reactivity of its terminal groups makes N-Boc-7-azidoheptan-1-amine a powerful tool for linking different molecular entities, a process central to bioconjugation. nih.gov This involves the covalent attachment of molecules to biomolecules like proteins or nucleic acids to create probes, diagnostics, or therapeutics. nih.gov
This compound is an exemplary precursor for linkers used in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.com In these systems, the linker plays a critical role by connecting two distinct functional components while maintaining their activity.
PROTACs: These molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound can be incorporated by first deprotecting the Boc group to reveal the primary amine, which can then be coupled to one of the ligands via amide bond formation. The azide (B81097) terminus remains available for a subsequent click reaction with an alkyne-modified second ligand, completing the assembly of the PROTAC molecule. medchemexpress.com
Antibody-Drug Conjugates (ADCs): ADCs are composed of a monoclonal antibody linked to a cytotoxic payload. fujifilm.com The linker must be stable in circulation and release the drug at the target site. fujifilm.com Building blocks like this compound provide the necessary functionalities to construct these linkers. The amine end can be attached to the cytotoxic drug, while the azide end can be conjugated to the antibody through click chemistry, a method increasingly used for site-specific antibody modification. medchemexpress.com
The azide group is a key functional handle for the synthesis of chemical probes used to study biological processes. By reacting the azide of this compound with an alkyne-functionalized fluorophore or chemiluminescent agent, researchers can create reporter molecules. The amine end of the linker can then be attached to a targeting moiety, such as a peptide or small molecule, directing the probe to a specific location within a biological system. This strategy has been employed in the synthesis of azido-containing analogues of natural products, which serve as precursors for creating molecular probes to investigate their mechanisms of action. nih.gov The click reaction's high efficiency and biocompatibility make it ideal for these applications. nih.gov
Application in Polymeric and Material Science Architectures
The versatility of this compound extends to the synthesis of advanced materials, where its ability to participate in click chemistry is highly valued for creating functional polymers and nanomaterials with precisely controlled structures. nih.gov
Click chemistry, particularly the CuAAC reaction, is widely used in polymer science for its high yield, specificity, and tolerance of various functional groups. nih.govdntb.gov.ua this compound can be used in several ways:
Monomer Functionalization: It can be reacted with a monomer before polymerization. For instance, the deprotected amine can be attached to an acrylate (B77674) monomer, which is then copolymerized to create a polymer chain with pendant azide groups.
Post-Polymerization Modification: An existing polymer with suitable functional groups (e.g., carboxylic acids or activated esters) can be modified by attaching the deprotected amine of the linker. This results in a polymer decorated with azide groups, which can be further functionalized by clicking on various molecules, such as peptides, carbohydrates, or fluorescent dyes, to impart specific properties to the material. nih.gov
Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. This compound can be attached to the surface of a dendrimer core, presenting a dense array of azide groups on the periphery. These azide-terminated dendrimers can then be decorated with other molecules via click chemistry, creating multifunctional nanostructures for applications in drug delivery or catalysis. nih.gov Similarly, this building block can be used in the construction of single-chain nanoparticles, where intramolecular click reactions involving the azide group can induce the folding of a polymer chain into a compact nano-object. mdpi.com
Role in the Synthesis of Complex Natural Product Analogues and Medicinal Chemistry Intermediates
In the fields of total synthesis and medicinal chemistry, the strategic introduction of versatile functional groups is crucial for creating analogues of complex natural products and for developing new drug candidates. This compound serves as a valuable intermediate by providing a seven-carbon chain with orthogonally protected amine and azide functionalities.
The azide group can be carried through multiple synthetic steps and later converted into other functional groups or used as a ligation handle. For example, in the synthesis of analogues of the natural product apratoxin A, researchers have incorporated azido-containing units to serve as precursors for molecular probes. nih.gov This approach allows for the late-stage modification of a complex core structure, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies. The azide can be reduced to an amine, or it can be used in a click reaction to attach reporter tags, polyethylene (B3416737) glycol (PEG) chains to improve solubility, or other moieties to modulate the biological activity of the parent molecule. nih.gov
| Application Area | Specific Use | Key Functional Groups Utilized |
| Bioconjugation | PROTAC and ADC Linkers | Boc-Amine (after deprotection), Azide |
| Chemical Biology | Fluorogenic/Chemiluminescent Probes | Azide (for probe attachment), Boc-Amine (for targeting moiety) |
| Polymer Science | Post-Polymerization Modification | Boc-Amine (for polymer attachment), Azide (for click reaction) |
| Material Science | Dendrimer and Nanoparticle Synthesis | Boc-Amine (for core attachment), Azide (for surface functionalization) |
| Medicinal Chemistry | Natural Product Analogue Synthesis | Azide (for late-stage functionalization), Boc-Amine |
Preparation of Modified Peptides and Peptoids
The dual functionality of this compound is particularly advantageous in the synthesis of peptides and their N-substituted glycine (B1666218) analogs, peptoids. The Boc-protected amine allows for its integration into a growing chain using standard solid-phase or solution-phase synthesis protocols, while the chemically inert azide group is carried along, ready for post-synthetic modification. peptide.com
In peptide synthesis, the Boc group serves as a temporary protecting group for the α-amino group. nih.govdntb.gov.ua The this compound can be introduced as a non-canonical amino acid or as a modifying agent for a side chain, such as lysine. Once the peptide sequence is assembled, the Boc group is removed, and the azide moiety becomes a handle for further functionalization. This is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". bachem.comnih.gov This reaction allows for the efficient and highly specific ligation of the azide-modified peptide with a molecule containing an alkyne group, forming a stable triazole linkage. cpcscientific.com This strategy is widely used to conjugate peptides to other molecules like fluorophores, imaging agents, or drug payloads.
The application in peptoid synthesis is equally significant. Peptoids, or oligo(N-substituted glycine)s, are a class of peptidomimetics that are resistant to proteolytic degradation. beilstein-journals.org They are typically synthesized using the "submonomer" method, which involves a two-step iterative cycle of acylation with a haloacetic acid (like bromoacetic acid) followed by nucleophilic displacement with a primary amine. escholarship.orgnih.gov this compound can serve as the primary amine submonomer in this process. After its incorporation into the peptoid backbone, the azide group is available for subsequent modification via click chemistry, enabling the creation of complex, functionalized peptoid structures. nih.gov
| Feature | Role in Peptide Synthesis | Role in Peptoid Synthesis |
| Boc-Amine Terminus | Acts as a protected amine for incorporation into the peptide chain using standard coupling reagents. peptide.com | Serves as the primary amine "submonomer" for nucleophilic displacement of a bromoacetylated resin. |
| Azide Terminus | Functions as a bioorthogonal handle for post-synthetic modification via click chemistry. peptide.com | Provides a site for post-synthesis functionalization of the peptoid side chain via click chemistry. cpcscientific.com |
| Key Reaction | Standard peptide coupling (e.g., using HATU, DIC) followed by CuAAC click reaction. bachem.compeptide.com | Submonomer displacement reaction followed by CuAAC click reaction. escholarship.org |
| Outcome | Site-specific modification, cyclization, or conjugation of peptides. bachem.com | Creation of functionalized peptoid architectures with diverse side chains. nih.gov |
Diversification of Molecular Libraries for Drug Discovery Initiatives
The generation of molecular libraries with high structural diversity is a fundamental strategy in modern drug discovery for identifying novel therapeutic leads. This compound is an exemplary building block for this purpose, enabling the rapid assembly of diverse compound collections through combinatorial chemistry.
Its utility lies in its bifunctional and orthogonal nature. The Boc-protected amine can be coupled to a core scaffold, while the azide serves as a versatile anchor point for diversification. This approach allows for a divergent synthesis strategy where a common intermediate, functionalized with the azidoheptyl linker, can be reacted with a wide array of alkyne-containing building blocks to generate a large library of final compounds. nih.gov
The click reaction's reliability, high yield, and tolerance of a broad range of functional groups make it ideal for high-throughput synthesis of molecular libraries. nih.gov By preparing a set of diverse alkyne fragments and reacting them with the azide-functionalized core, chemists can systematically explore a vast chemical space. This strategy has been employed to create libraries of small molecules, peptide-small molecule conjugates, and other complex structures for screening against various biological targets.
The seven-carbon (heptyl) chain of the linker itself plays a role by providing spatial separation between the core scaffold and the diversified substituent. This flexible spacer can influence the binding orientation of the final molecule within a biological target, potentially improving binding affinity and pharmacological properties. This approach is valuable in fragment-based drug discovery and in the optimization of lead compounds, where systematic modifications are needed to enhance potency and selectivity.
| Component | Function in Library Synthesis |
| Core Scaffold | The foundational structure of the library to which the linker is attached. |
| This compound | Acts as a bifunctional linker, connecting the core scaffold to a variety of functional groups. |
| Boc-Amine Group | Enables covalent attachment to the core scaffold via standard amide bond formation or other coupling chemistries. |
| Azide Group | Serves as the "click" handle for late-stage diversification with a library of alkyne-containing fragments. |
| Alkyne Fragments | A diverse collection of small molecules used to introduce structural and functional variety into the library. |
| CuAAC Click Reaction | The key ligation reaction that efficiently and reliably joins the azide-linker to the alkyne fragments. nih.gov |
Analytical Methodologies for Structural Elucidation and Reaction Monitoring in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural elucidation of N-Boc-7-azidoheptan-1-amine, allowing for the unambiguous assignment of its atomic connectivity and the identification of its key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the heptyl chain, the N-Boc protecting group, and the terminal azido and amine functionalities.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The large singlet for the nine equivalent protons of the tert-butyl group of the Boc protector is typically observed in the upfield region. The methylene protons of the heptyl chain would appear as a series of multiplets, with the protons adjacent to the nitrogen atoms being shifted downfield due to the electron-withdrawing effects of these atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms within the molecule. Key resonances would include those for the carbonyl and the quaternary carbon of the Boc group, as well as the seven distinct signals for the carbons of the heptyl chain. The chemical shifts of the carbons directly bonded to the nitrogen atoms of the amine and azido groups are particularly diagnostic.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.4 |
| C (CH₃)₃ | ~79.1 | |
| NH-C =O | ~156.0 | |
| NH-CH₂ | ~3.10 (q, 2H) | ~40.3 |
| N₃-CH₂ | ~3.25 (t, 2H) | ~51.4 |
| -(CH₂)₅- | ~1.30-1.65 (m, 10H) | ~26.5, ~26.6, ~28.8, ~28.9, ~29.9 |
| NH | ~4.50 (br s, 1H) |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
A strong and sharp absorption band is expected around 2100 cm⁻¹, which is highly characteristic of the asymmetric stretching vibration of the azide (B81097) (N₃) group. The presence of the N-Boc group is confirmed by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed in the region of 1680-1700 cm⁻¹. Additionally, the N-H stretching vibration of the carbamate (B1207046) gives rise to a band at approximately 3300-3400 cm⁻¹. The C-H stretching vibrations of the alkyl chain are observed as multiple bands in the 2850-2950 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Carbamate) | Stretch | 3300-3400 | Medium |
| C-H (Alkyl) | Stretch | 2850-2950 | Strong |
| N₃ (Azide) | Asymmetric Stretch | ~2100 | Strong, Sharp |
| C=O (Carbamate) | Stretch | 1680-1700 | Strong |
| N-H (Carbamate) | Bend | 1510-1530 | Medium |
| C-N | Stretch | 1250-1020 | Medium |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and assessing its purity. For this compound, techniques such as electrospray ionization (ESI) are commonly used to generate gas-phase ions.
The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, which allows for the confirmation of the molecular weight. A characteristic fragmentation pattern is also observed, with a significant fragment resulting from the loss of the tert-butoxycarbonyl (Boc) group or isobutylene from the Boc group, providing further structural confirmation. The presence of a molecular ion peak with an odd nominal mass would be consistent with the nitrogen rule, as the molecule contains an even number of nitrogen atoms (four).
Table 3: Expected Mass Spectrometry Data for this compound (C₁₂H₂₄N₄O₂) - Molecular Weight: 256.35 g/mol
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 257.20 | Protonated molecule |
| [M+Na]⁺ | 279.18 | Sodium adduct |
| [M-C₄H₈+H]⁺ | 201.14 | Loss of isobutylene |
| [M-Boc+H]⁺ | 157.15 | Loss of the Boc group |
Chromatographic Purity Analysis and Reaction Progress Monitoring
Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for monitoring the progress of the reactions involved in its preparation.
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of this compound and can be adapted for quantitative analysis. Due to the lack of a strong chromophore in the molecule, a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is often employed. Alternatively, derivatization with a UV-active agent can be performed.
A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol (B129727), often with a modifier such as trifluoroacetic acid (TFA) to improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions and is used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for purity assessment.
Table 4: Typical HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD or MS |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of a chemical reaction, identify the components in a mixture, and determine the appropriate solvent system for column chromatography purification.
For monitoring the synthesis of this compound, a sample of the reaction mixture is spotted onto a TLC plate (typically silica gel). The plate is then developed in a suitable solvent system, which is chosen based on the polarity of the starting materials, intermediates, and the final product. The separated spots are visualized, often using a stain such as ninhydrin (for the free amine starting material) or potassium permanganate, as the product itself is not UV-active. The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction. The retention factor (R_f) value of the product is a key parameter for its identification.
Table 5: Typical TLC Conditions for Monitoring the Synthesis of this compound
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate/Hexane (e.g., 30:70 v/v) |
| Visualization | Potassium permanganate stain or Ninhydrin stain |
| Expected R_f | ~0.4 (highly dependent on the exact solvent system) |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Pathways for N-Boc-7-azidoheptan-1-amine and Analogues
Another area of innovation lies in the methods used to introduce the key functional groups. Research into novel catalytic systems for both amination and azidation is critical. For example, the use of recyclable, solid-supported catalysts like yttria-zirconia could offer a greener and more efficient alternative for the N-Boc protection step. semanticscholar.org Similarly, advancements in the synthesis of azides from precursors like aziridines or via diazotization offer pathways to create analogues with varied chain lengths and substitution patterns. mdpi.commdpi.com The development of synthetic protocols that allow for the late-stage introduction of the azide (B81097) or protected amine would provide modularity, enabling the rapid generation of a library of diverse linker analogues for screening in various applications.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Tandem Reactions | Reduced reaction time, fewer purification steps, higher overall yield. | Optimization of reaction conditions for sequential reductive amination and N-Boc protection. |
| Novel Catalytic Methods | Increased efficiency, use of recyclable catalysts, milder reaction conditions. | Development of heterogeneous Lewis acid catalysts for N-Boc protection; improved catalysts for C-N bond formation. |
| Modular Synthesis | Ability to rapidly generate diverse analogues with different linkers and functionalities. | Late-stage functionalization strategies; solid-phase synthesis approaches. nih.gov |
Exploration of Expanded Reactivity Profiles for Both Azide and N-Boc Moieties
While the azide and N-Boc groups are prized for their well-defined and predictable reactivity, future research aims to explore their less conventional chemical behaviors to unlock new synthetic possibilities.
The azide moiety is predominantly used in copper-catalyzed or strain-promoted "click chemistry" cycloadditions. However, its reactivity is far more diverse. Future work will likely focus on harnessing other azide reactions for molecular construction. These include:
Nitrene Formation: Thermal or photochemical activation of the azide group generates a highly reactive nitrene intermediate, which can undergo C-H insertion or cyclization reactions. nih.gov This could be used to create covalent crosslinks in polymers or to functionalize otherwise inert positions on a target molecule. nih.gov
Aza-Wittig Reaction: The reaction of azides with phosphines produces iminophosphoranes, which can then react with carbonyl compounds to form imines. mdpi.com This provides a powerful tool for linking the linker to aldehydes or ketones.
Staudinger Reduction/Ligation: The classic reduction of azides to amines using phosphines can be adapted for bioconjugation without the need for a metal catalyst. mdpi.com
Heterocycle Synthesis: Organic azides are versatile precursors for a wide range of nitrogen-containing heterocycles through various cycloaddition and rearrangement reactions, such as the Curtius rearrangement. mdpi.commasterorganicchemistry.comnih.gov
The N-Boc group is typically viewed as a stable and robust protecting group, easily removed under acidic conditions. researchgate.netwikipedia.org However, its reactivity is more nuanced. Emerging research focuses on its ability to participate in intramolecular reactions. Under certain conditions, the carbamate (B1207046) oxygen of the N-Boc group can act as an intramolecular nucleophile, facilitating cyclization reactions to form oxazolidinones. researchgate.netsci-hub.se This "underrated" reactivity can be exploited as a strategic tool in complex syntheses. researchgate.netsci-hub.se Furthermore, the development of increasingly mild and selective deprotection methods, such as using oxalyl chloride in methanol (B129727) or solvent-free approaches, expands its orthogonality with other sensitive protecting groups, allowing for more complex molecular designs. researchgate.netnih.gov
| Moiety | Conventional Reaction | Expanded Reactivity Profile | Potential Application |
| Azide | Huisgen Cycloaddition ("Click Chemistry") | Nitrene Formation, Aza-Wittig, Staudinger Ligation, Curtius Rearrangement. mdpi.comnih.gov | Polymer cross-linking, heterocycle synthesis, catalyst-free bioconjugation. |
| N-Boc | Acid-labile Protection | Intramolecular Cyclizations (e.g., to oxazolidinones). researchgate.netsci-hub.se | Stereocontrolled synthesis of complex nitrogenous compounds. |
Advanced Applications in Chemical Biology and Supramolecular Chemistry
The dual functionality of this compound makes it an ideal building block for creating sophisticated molecular tools and materials.
In chemical biology , this linker is pivotal for constructing bioconjugates. spirochem.comnih.gov The azide group serves as a bioorthogonal handle, allowing the molecule to be "clicked" onto a biomolecule (e.g., a protein, peptide, or nucleic acid) that has been metabolically or synthetically tagged with an alkyne. Following this conjugation, the N-Boc group can be removed to reveal a primary amine. This amine can then be used to attach a second molecule of interest, such as a fluorescent dye, a radioisotope for imaging, or a therapeutic payload like a small-molecule drug. spirochem.comub.edu This modular approach is central to the construction of Antibody-Drug Conjugates (ADCs) and targeted protein degraders like PROTACs, where precise linking of a targeting moiety and an effector molecule is crucial. nih.govresearchgate.net
In supramolecular chemistry , the linker can be used to build complex, self-assembling systems. The azide allows for the covalent incorporation of the linker into larger structures like polymers or coordination networks. mdpi.commdpi.comresearchgate.net The terminal amine, once deprotected, can act as a hydrogen bond donor or can be functionalized with recognition motifs (e.g., an adamantane (B196018) group) to participate in non-covalent host-guest interactions with macrocycles like cyclodextrins or cucurbiturils. nih.govnih.gov This enables the construction of stimuli-responsive materials, where changes in pH could trigger deprotection of the amine and subsequent disassembly or reassembly of the supramolecular structure. Such systems have potential applications in controlled drug release and sensing. nih.gov
| Field | Application | Role of this compound |
| Chemical Biology | Antibody-Drug Conjugates (ADCs), PROTACs, Fluorescent Probes. | Serves as a bifunctional linker connecting a biomolecule (via azide click chemistry) to a payload (via amine chemistry). acs.orgnih.gov |
| Supramolecular Chemistry | Stimuli-Responsive Materials, Drug Delivery Systems, Self-Assembling Polymers. | Acts as a building block where the azide forms covalent links and the amine (after deprotection) engages in non-covalent interactions. mdpi.comnih.gov |
Sustainable Synthesis and Green Chemistry Innovations for this compound Utilization
Future efforts in the synthesis and application of this compound will increasingly be guided by the principles of green chemistry. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Key areas for green innovation include:
Catalyst-Free and Solvent-Free Reactions: Research has demonstrated that N-Boc protection can be achieved efficiently under catalyst-free conditions, sometimes using sonication (ultrasound irradiation) to accelerate the reaction. researchgate.netresearchgate.net Similarly, deprotection can be accomplished in a solvent-free manner using stoichiometric amounts of hydrogen chloride gas, which simplifies workup and eliminates solvent waste. researchgate.netresearchgate.net
Use of Benign Solvents: When solvents are necessary, the focus is shifting towards environmentally benign options like water or ethanol (B145695). The development of water-based synthetic methods, such as the hydrothermal synthesis of bifunctional frameworks, represents a significant step forward in sustainability. oup.com
Atom Economy: Synthetic pathways will be redesigned to maximize the incorporation of all atoms from the starting materials into the final product. Tandem, one-pot reactions are inherently more atom-economical as they reduce the need for intermediate isolation and purification steps. nih.gov
Recyclable Catalysts: The use of heterogeneous, recyclable Lewis acid catalysts for key steps like N-Boc protection can drastically reduce waste and cost compared to stoichiometric reagents. semanticscholar.org
By integrating these green chemistry principles, the lifecycle of this compound, from its synthesis to its final application, can be made more sustainable and environmentally responsible.
Q & A
Q. Table 1. Key Characterization Data for this compound
Q. Table 2. Stability Assessment Protocol
| Condition | Test Method | Success Criterion |
|---|---|---|
| Thermal (50°C) | TGA (N₂ atmosphere) | <5% mass loss in 24 hrs |
| pH 7.4 (RT) | HPLC (UV at 254 nm) | >95% purity retention |
| Light Exposure | UV-Vis (λ = 300-400 nm) | No shift in λmax |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
